Avizafone Dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

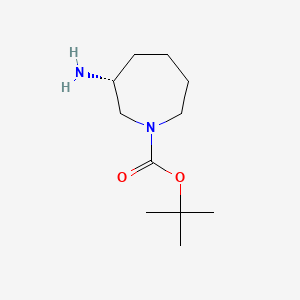

Avizafone Dihydrobromide is a prodrug of diazepam . It is a water-soluble compound that can be administered intramuscularly . The compound is metabolized by enzymes in the blood to form the active drug diazepam . It is mainly used as an antidote to poisoning with organophosphate nerve agents .

Synthesis Analysis

Avizafone is a peptide prodrug of diazepam and is delivered with Aspergillus oryzae (A.O.) protease . This enzyme, identified from a pool of hydrolytic enzymes in assay buffer, pH 7.4 at 32°C, converts avizafone to diazepam at supersaturated concentrations .Molecular Structure Analysis

The molecular formula of Avizafone Dihydrobromide is C22H29Br2ClN4O3 . The molar mass is 592.76 g/mol . The IUPAC name is (2 S )-2,6-diamino- N - { [ (2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide .Chemical Reactions Analysis

Avizafone is metabolized by enzymes in the blood to form the active drug diazepam . This conversion happens at supersaturated concentrations .Physical And Chemical Properties Analysis

Avizafone Dihydrobromide has a molecular weight of 592.76 g/mol . It is a neat product . The compound is stable under recommended storage conditions .Applications De Recherche Scientifique

Antidote for Organophosphate Poisoning

Avizafone Dihydrobromide is primarily used as an antidote to organophosphate poisoning . Organophosphates are a class of chemicals that are often used in pesticides and nerve gases. They work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By blocking this enzyme, organophosphates cause an overstimulation of the nerves, leading to symptoms such as muscle weakness, breathing difficulties, and seizures. Avizafone Dihydrobromide counteracts these effects by metabolizing into diazepam, a benzodiazepine that enhances the effect of the neurotransmitter GABA, thereby reducing nerve activity .

Treatment of Seizure Emergencies

Avizafone Dihydrobromide has been studied for its potential use in the treatment of seizure emergencies . Current treatments for seizure emergencies, such as status epilepticus, include intravenous or rectal administration of benzodiazepines. However, intranasal delivery of these drugs is desirable, but the small volume of the nasal cavity and low drug solubility pose significant difficulties. Avizafone, a peptide prodrug of diazepam, can be delivered with Aspergillus oryzae (A.O.) protease, an enzyme that converts avizafone to diazepam at supersaturated concentrations . This suggests that an intranasal avizafone-protease system may provide a rapid and alternative means of diazepam delivery .

Research and Development Purposes

Avizafone Dihydrobromide is also used for research and development purposes . As a prodrug of Diazepam, it can be used in various research settings to study the pharmacokinetics and pharmacodynamics of Diazepam, as well as its potential therapeutic applications .

Orientations Futures

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Avizafone-d5 dihydrobromide, the deuterium-labeled Avizafone dihydrobromide, is used for research purposes . This suggests that future research could explore the impact of deuteration on the pharmacokinetics of Avizafone Dihydrobromide.

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRZTXVDPVPVDN-MBABXSBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747061 |

Source

|

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avizafone Dihydrobromide | |

CAS RN |

60067-15-4 |

Source

|

| Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)

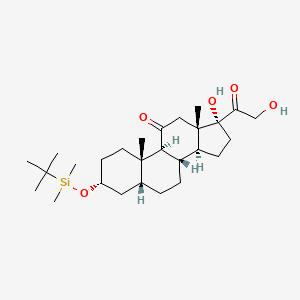

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)